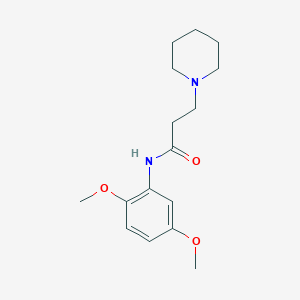
N-(2,4-dimethoxyphenyl)-3-(piperidin-1-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethoxyphenyl)-3-(piperidin-1-yl)propanamide is an organic compound characterized by the presence of a piperidine ring and a dimethoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dimethoxyphenyl)-3-(piperidin-1-yl)propanamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2,4-dimethoxybenzaldehyde with a suitable amine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.
Amidation: The final step involves the reaction of the amine with 3-chloropropanoyl chloride in the presence of a base like triethylamine to form this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Alkylated or acylated derivatives.
Applications De Recherche Scientifique
N-(2,4-dimethoxyphenyl)-3-(piperidin-1-yl)propanamide has several applications in scientific research:
Chemistry: Used as a
Propriétés
Formule moléculaire |
C16H24N2O3 |
|---|---|
Poids moléculaire |
292.37 g/mol |
Nom IUPAC |
N-(2,4-dimethoxyphenyl)-3-piperidin-1-ylpropanamide |
InChI |
InChI=1S/C16H24N2O3/c1-20-13-6-7-14(15(12-13)21-2)17-16(19)8-11-18-9-4-3-5-10-18/h6-7,12H,3-5,8-11H2,1-2H3,(H,17,19) |
Clé InChI |
IMABICPOAJIHMP-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)NC(=O)CCN2CCCCC2)OC |
SMILES canonique |
COC1=CC(=C(C=C1)NC(=O)CCN2CCCCC2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 1-[3-(1,3-benzodioxol-5-ylamino)-3-oxopropyl]piperidine-3-carboxylate](/img/structure/B248192.png)
![1-[3-(1,3-Benzodioxol-5-ylamino)-3-oxopropyl]piperidine-4-carboxamide](/img/structure/B248194.png)
![N-(1,3-benzodioxol-5-yl)-3-[benzyl(methyl)amino]propanamide](/img/structure/B248195.png)
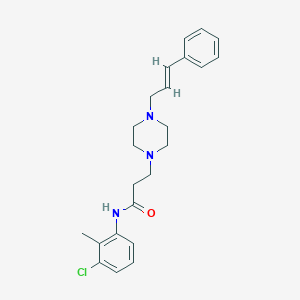
![N-(3-chloro-2-methylphenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B248197.png)
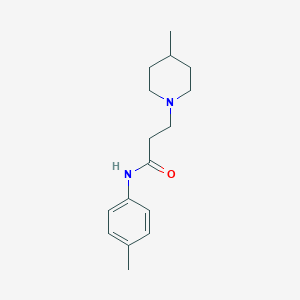
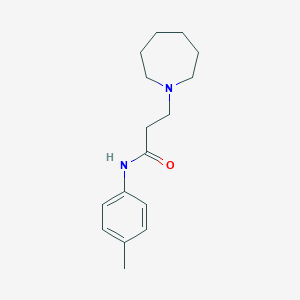
![N-(2,5-dimethoxyphenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B248201.png)

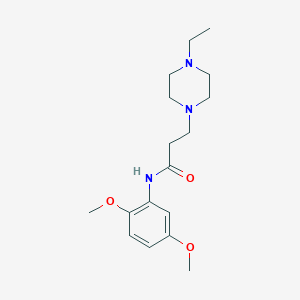
![N-(2,5-dimethoxyphenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide](/img/structure/B248209.png)
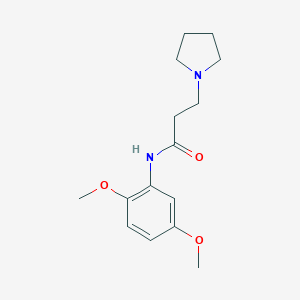
![3-[benzyl(methyl)amino]-N-(2,5-dimethoxyphenyl)propanamide](/img/structure/B248212.png)
